
1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine
説明
1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use as a treatment for various psychiatric disorders, such as depression, addiction, and attention deficit hyperactivity disorder (ADHD). In
作用機序
1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels and enhanced dopamine signaling. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, reward, and movement. By increasing dopamine levels, 1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 can improve symptoms of depression, addiction, and ADHD.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine levels in the brain, which can improve symptoms of depression, addiction, and ADHD. 1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has also been shown to increase locomotor activity and induce stereotypy in animals, which suggests that it has psychostimulant properties.
実験室実験の利点と制限
1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective dopamine reuptake inhibitor that can be used to study the role of dopamine in various physiological and pathological processes. However, one limitation is that it has been shown to have psychostimulant properties, which can complicate the interpretation of behavioral experiments.
将来の方向性
There are a number of future directions for research on 1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909. One direction is to further explore its potential use as a treatment for various psychiatric disorders, such as depression, addiction, and ADHD. Another direction is to study the role of dopamine in various physiological and pathological processes using 1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 as a research tool. Finally, there is a need for further research to better understand the biochemical and physiological effects of 1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 and its potential limitations for lab experiments.
科学的研究の応用
1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential use as a treatment for various psychiatric disorders. In preclinical studies, it has been shown to increase dopamine levels in the brain, which can improve symptoms of depression, addiction, and ADHD. 1-(3-phenyl-2-propen-1-yl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has also been studied for its potential use as a research tool to study the role of dopamine in various physiological and pathological processes.
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-26-21-17-23(28-3)22(27-2)16-20(21)18-25-14-12-24(13-15-25)11-7-10-19-8-5-4-6-9-19/h4-10,16-17H,11-15,18H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKUCHYVJQOYFY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC=CC3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



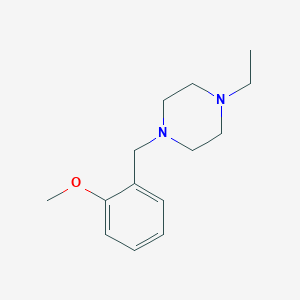
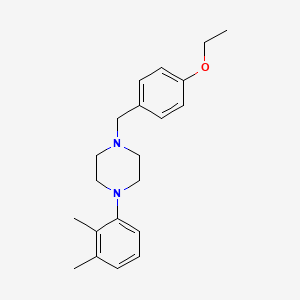
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)
![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)

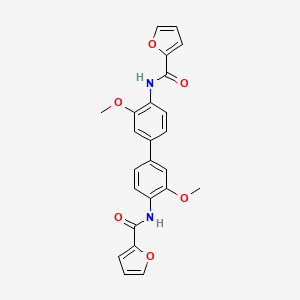
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)
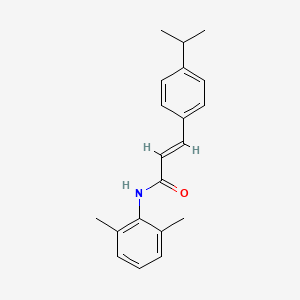
![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
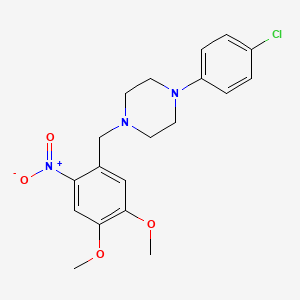
![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)
![1-benzyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3742963.png)
